molecular formula C6H4BrN3 B1294246 6-Bromoimidazo[1,2-a]pyrimidine CAS No. 865156-68-9

6-Bromoimidazo[1,2-a]pyrimidine

Cat. No. B1294246
M. Wt: 198.02 g/mol
InChI Key: BQMWMOQCMFLRQQ-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

A mixture of 6-bromoimidazo[1,2-a]pyrimidine (1.17 g, 6 mmol), BINAP (18 mg, 0.06 mmol), PdCl2 (6 mg) in MeOH (30 mL) and triethylamine (1.8 mL) was heated to 80° C. under CO (50 psi) for 12 hours in DMF (97.5 mL). DMF-DMA (70.6 mL, 495.8 mmol) was added and the mixture heated to 130° C. for 12 hours. The mixture was filtered and concentrated to give methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 35%) as a yellow solid which was used in the next step without further purification. To a solution of methyl imidazo[1,2-a]pyrimidine-6-carboxylate (365 mg, 2.1 mmol) in methanol was added 1M aq. LiOH (9.0 mL) and the resulting mixture was stirred for 10 hours at room temperature. The pH was adjusted to 5-6 using aq. HCl and the whole mixture extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and evaporated in vacuo to give the title compound as white solid in 39% yield, 133 mg
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mg
Type
catalyst
Reaction Step One
Name
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
70.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
97.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.CN([CH:14]([O:17]C)[O:15][CH3:16])C>CO.C(N(CC)CC)C.CN(C=O)C.Cl[Pd]Cl.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[N:10]1[CH:9]=[CH:8][N:6]2[CH:7]=[C:2]([C:14]([O:15][CH3:16])=[O:17])[CH:3]=[N:4][C:5]=12

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
BrC=1C=NC=2N(C1)C=CN2
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
6 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
18 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
70.6 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Step Three
Name
Quantity
97.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1N=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 365 mg
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.